
(2-Ethylpentane-1-sulfinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylpentane-1-sulfinyl)benzene is an organic compound that features a benzene ring substituted with a sulfinyl group attached to a 2-ethylpentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylpentane-1-sulfinyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of benzene with a sulfinyl group, followed by the attachment of the 2-ethylpentane chain. This process typically requires the use of strong electrophiles and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. These reactions are carried out in reactors designed to handle high temperatures and pressures, ensuring efficient conversion and high yields .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylpentane-1-sulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The benzene ring can undergo further substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
(2-Ethylpentane-1-sulfinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethylpentane-1-sulfinyl)benzene involves its interaction with specific molecular targets. The sulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic framework, allowing for further functionalization and modification .
Comparison with Similar Compounds
Similar Compounds
(2-Ethylpentane-1-sulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(2-Ethylpentane-1-thio)benzene: Contains a thioether group instead of a sulfinyl group.
(2-Ethylpentane-1-oxy)benzene: Features an ether group in place of the sulfinyl group.
Uniqueness
(2-Ethylpentane-1-sulfinyl)benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
82296-97-7 |
|---|---|
Molecular Formula |
C13H20OS |
Molecular Weight |
224.36 g/mol |
IUPAC Name |
2-ethylpentylsulfinylbenzene |
InChI |
InChI=1S/C13H20OS/c1-3-8-12(4-2)11-15(14)13-9-6-5-7-10-13/h5-7,9-10,12H,3-4,8,11H2,1-2H3 |
InChI Key |
CJEBWIVZEHEMHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)CS(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


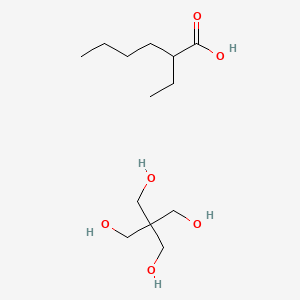


![8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14418636.png)


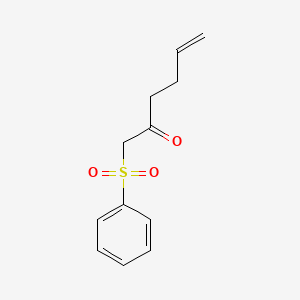
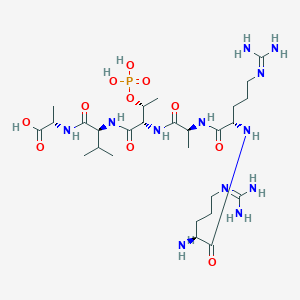
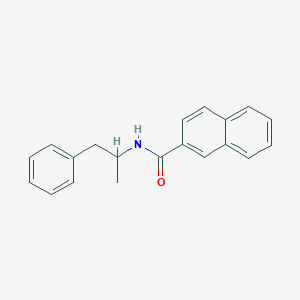

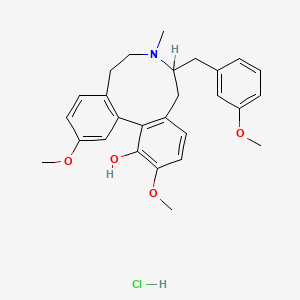
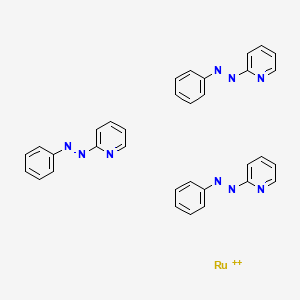
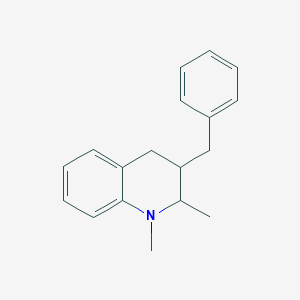
![5-Iodo-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14418693.png)
